molecular formula C17H32N2O4 B2797585 Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate CAS No. 1795361-16-8

Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate

Cat. No.: B2797585
CAS No.: 1795361-16-8
M. Wt: 328.453
InChI Key: NNWQEGZTFIOUSA-UHFFFAOYSA-N
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Description

Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate (CAS: 1795361-16-8) is a specialized organic compound with the molecular formula C₁₇H₃₂N₂O₄ and a molecular weight of 328.45 g/mol . It features a piperidin-3-ylmethyl group linked to an acetamide backbone, protected by two tert-butoxycarbonyl (Boc) groups. These Boc groups enhance solubility in organic solvents and provide steric protection during synthetic reactions, making the compound a valuable intermediate in pharmaceutical and peptide synthesis .

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(piperidin-3-ylmethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)12-19(15(21)23-17(4,5)6)11-13-8-7-9-18-10-13/h13,18H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQEGZTFIOUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of tert-butyloxycarbonyl-protected amino acids (boc-aails). These compounds are typically used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical processes.

Mode of Action

Boc-aails are known to participate in dipeptide synthesis. They interact with coupling reagents to enhance amide formation, which is a key step in peptide bond formation. This suggests that Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate may interact with its targets to facilitate peptide synthesis.

Biochemical Pathways

that it may influence peptide-related pathways. The compound’s role in enhancing amide formation suggests that it could affect the synthesis and degradation of peptides, and potentially influence downstream effects related to peptide function.

Pharmacokinetics

Given its use in peptide synthesis, it’s likely that its bioavailability and pharmacokinetic profile would be influenced by factors such as its chemical structure, the presence of the tert-butoxy carbonyl group, and the specific conditions under which it is used.

Result of Action

Given its role in enhancing amide formation in dipeptide synthesis, it can be inferred that its action could result in the production of specific peptides. These peptides could then exert various biological effects depending on their structure and function.

Action Environment

The action of Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, Boc-AAILs are known to be miscible in certain solvents and immiscible in others, which could influence their action, efficacy, and stability.

Biological Activity

Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate (CAS No. 1795361-16-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H32N2O4\text{C}_{17}\text{H}_{32}\text{N}_{2}\text{O}_{4}
  • Molecular Weight : 328.45 g/mol
  • Functional Groups : The structure includes a tert-butoxycarbonyl group and a piperidine moiety, which are significant for its biological interactions.

Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate has been studied for its interaction with various biological targets, particularly in the context of receptor binding and modulation. Notably, it has been linked to the modulation of histamine H3 receptors, which play a crucial role in neurotransmission and cognitive functions.

Binding Affinity

Research indicates that derivatives of this compound exhibit significant binding affinities at the human histamine H3 receptor (hH3R). For instance, related compounds have demonstrated Ki values ranging from 16.0 to 120 nM, suggesting a strong interaction with this receptor type .

Anticonvulsant Activity

In a study focused on a series of piperidine derivatives, it was found that certain compounds exhibited anticonvulsant properties in the maximal electroshock-induced seizure (MES) model in mice. The most promising derivatives showed not only effective receptor binding but also significant anticonvulsant activity, indicating potential therapeutic applications for epilepsy .

Cognitive Enhancement

The compound's ability to penetrate the blood-brain barrier has been highlighted in studies evaluating its pro-cognitive effects. In particular, one study noted improvements in cognitive function as measured by passive avoidance tests in animal models. This suggests that the compound may have implications for treating cognitive impairments associated with various neurological conditions .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular WeightBinding Affinity (Ki, nM)Anticonvulsant Activity
Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate1795361-16-8328.4516.0 - 120Yes
Piperidine Derivative AXXXXXXXXX.XNo
Piperidine Derivative BXXXXXXXXX.XYes

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate is often used as an intermediate in the synthesis of pharmacologically active compounds. Its piperidine moiety is crucial for enhancing the biological activity of drugs, particularly in the treatment of neurological disorders and pain management.
  • Synthesis of Peptides :
    • The compound can act as a precursor for peptide synthesis, particularly in the formation of amide bonds. The Boc group facilitates the protection of amines during peptide coupling reactions, allowing for selective functionalization without unwanted side reactions.
  • Antimicrobial Agents :
    • Research has indicated that derivatives of piperidine, including those synthesized from tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, exhibit antimicrobial properties. This makes them potential candidates for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

  • Inhibitory Activity Against Tuberculosis :
    • A study highlighted the use of piperidine derivatives in screening for novel inhibitors against Mycobacterium tuberculosis. Compounds derived from tert-butyl 2-{(tert-butoxy)carbonylamino}acetate demonstrated promising activity against resistant strains .
  • Optimization of Drug Candidates :
    • Researchers have utilized this compound in optimizing lead candidates for various targets, including those involved in cancer therapy. The structural modifications allowed for enhanced potency and selectivity against specific biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected amines and esters. Below is a detailed comparison with structurally analogous molecules, focusing on functional groups, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications/Features References
Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate C₁₇H₃₂N₂O₄ 328.45 Boc-protected piperidine, acetamide ester Peptide synthesis, drug intermediates
4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl derivatives (e.g., 5{35}) C₂₀H₂₈N₄O₅ ~400 (estimated) Boc-protected phenyl, imidazole core Enzyme inhibition studies
2-[(2R)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetate C₁₇H₂₈N₂O₄ 384.50 Boc-protected piperidine (R-configuration) Stereoselective synthesis
tert-butyl 5-bromo-3-chloroindazole-1-carboxylate C₁₃H₁₄BrClN₂O₂ 357.62 Halogenated indazole, Boc ester Cross-coupling reactions

Functional Group Differences and Reactivity

  • Piperidine vs.
  • Stereochemistry : The (2R)-piperidinyl derivative highlights the role of stereochemistry in binding affinity, a feature absent in the target compound’s piperidin-3-ylmethyl group.
  • Halogenation: Bromo- and chloro-substituted analogs (e.g., tert-butyl 5-bromo-3-chloroindazole-1-carboxylate) exhibit higher reactivity in Suzuki-Miyaura couplings compared to the non-halogenated target compound.

Physicochemical Properties

  • Solubility : Boc-protected compounds generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). However, the piperidin-3-ylmethyl group may confer slightly better aqueous solubility compared to bulkier analogs like halogenated indazoles .

Research Findings and Limitations

  • Stability : The compound’s stability under basic conditions remains unstudied in available literature, unlike halogenated analogs, which are prone to dehalogenation .
  • Biological Activity: No direct pharmacological data are reported, contrasting with imidazole derivatives (e.g., 5{34}), which show inhibitory activity against kinases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Multi-step syntheses typically involve sequential protection of the piperidine nitrogen with Boc groups, followed by alkylation or coupling reactions. For example, tert-butyl esters are often introduced using Boc anhydride under basic conditions (e.g., DIPEA in DCM). Optimizing solvent polarity (e.g., THF for better solubility of intermediates), temperature (0–25°C to suppress side reactions), and stoichiometric ratios (1.2–1.5 equivalents of alkylating agents) can achieve yields exceeding 70% . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer:

  • 1H NMR: The tert-butyl groups appear as singlets at δ ~1.4 ppm. Piperidine protons resonate between δ 1.5–3.0 ppm (axial/equatorial splitting), and the acetoxy methylene group shows a singlet near δ 4.2 ppm.
  • 13C NMR: The tert-butyl carbons appear at ~28–30 ppm, while the carbonyl carbons (Boc and acetate) resonate at ~155–170 ppm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion ([M+H]+ or [M+Na]+) matching the exact mass (C₁₈H₃₂N₂O₅: ~356.23 g/mol). LC-MS with ESI+ is recommended for purity analysis .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. For short-term use, desiccate at 4°C. Solubility in DCM or DMSO (10–50 mM stock solutions) ensures stability during reactions. Avoid prolonged exposure to moisture or acidic conditions (pH <5), which can cleave the tert-butyl ester .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound's stability and reactivity compared to analogs with ethyl or methyl groups?

  • Methodological Answer: The tert-butyl group provides steric shielding, reducing susceptibility to nucleophilic attack (e.g., from water or amines) and enhancing thermal stability. Compared to ethyl/methyl analogs, it lowers solubility in polar solvents (e.g., MeOH) but increases logP values (~2.5 vs. 1.8 for methyl), impacting bioavailability in cellular assays. Computational studies (DFT) can model steric effects on reaction transition states .

Q. What strategies can resolve contradictions in reaction outcomes when using this compound in peptide coupling or cross-coupling reactions?

  • Methodological Answer: Contradictions often arise from competing pathways (e.g., Boc deprotection vs. desired coupling). Strategies include:

  • Kinetic Control: Use low temperatures (–10°C) and fast-acting coupling agents (HATU vs. EDCI) to favor the desired product.
  • Catalyst Screening: For cross-couplings (e.g., Suzuki), test Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) to minimize byproducts.
  • Solvent Optimization: Switch from DMF (polar aprotic) to toluene (non-polar) to suppress unwanted solvolysis .

Q. In comparative studies, how does the piperidin-3-ylmethyl group affect biological activity compared to other nitrogen-containing heterocycles?

  • Methodological Answer: The piperidine ring's chair conformation enhances binding to flat hydrophobic pockets in enzymes (e.g., kinases). Compared to pyrrolidine analogs, the additional methylene group in piperidin-3-ylmethyl increases rotational freedom, improving adaptability to target sites. Biological assays (e.g., IC50 measurements against protease targets) show a 3–5-fold activity boost over morpholine derivatives due to improved hydrogen-bonding interactions .

Q. What analytical methods are recommended for detecting and quantifying this compound in complex mixtures (e.g., reaction crude or biological samples)?

  • Methodological Answer:

  • HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) and UV detection at 210–220 nm. Retention times can be calibrated against pure standards.
  • LC-MS/MS: Employ multiple reaction monitoring (MRM) for sensitive quantification in biological matrices (e.g., plasma). Fragment ions derived from the Boc group (m/z 57) serve as diagnostic peaks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or reactivity across literature studies?

  • Methodological Answer:

  • Reproduce Conditions: Verify solvent purity (e.g., anhydrous DCM vs. technical grade), catalyst lot variability, and moisture levels.
  • Kinetic Profiling: Use in situ IR or NMR to monitor reaction progress and identify intermediates.
  • Computational Validation: Compare activation energies (ΔG‡) for proposed mechanisms using Gaussian or ORCA software to rationalize divergent outcomes .

Comparative Structural Analysis

Q. How does the electronic environment of the piperidine nitrogen impact the compound's reactivity in reductive amination or acylation reactions?

  • Methodological Answer: The Boc-protected nitrogen is electron-withdrawing, reducing nucleophilicity. For reductive amination, temporary Boc deprotection (TFA/DCM) restores reactivity. In acylation, activating agents (e.g., DCC/DMAP) are critical to overcome steric hindrance. Comparative studies with unprotected piperidine show 10–20% lower acylation yields due to side reactions .

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